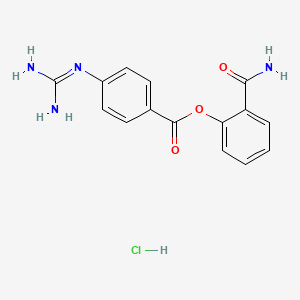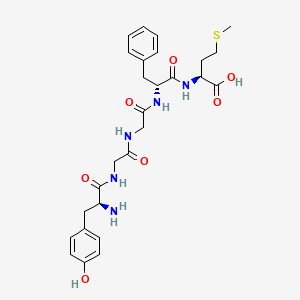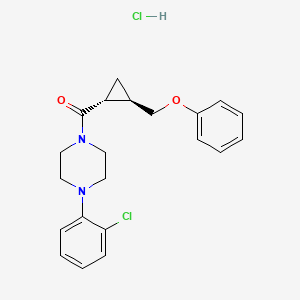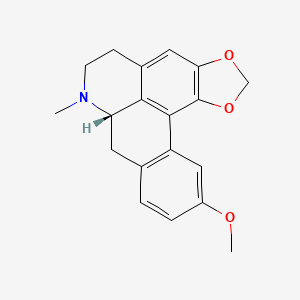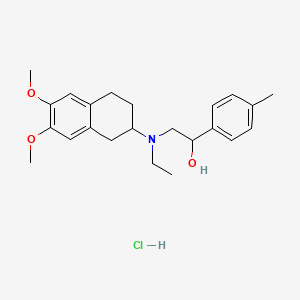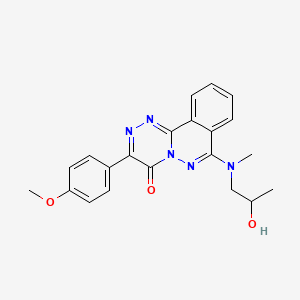
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one: is a complex organic compound that belongs to the class of triazino-phthalazinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one typically involves multiple steps:
Formation of the Triazino-Phthalazinone Core: The initial step involves the cyclization of appropriate precursors to form the triazino-phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group:
Attachment of the 2-Hydroxypropyl Group: The final step involves the alkylation of the triazino-phthalazinone core with 2-hydroxypropyl methylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the triazino-phthalazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the triazino-phthalazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Dihydro derivatives and amines.
Substitution Products: Various substituted derivatives depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.
Medicine
In medicinal chemistry, 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 7-((2-Hydroxyethyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)ethylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
- 7-((2-Hydroxypropyl)methylamino)-3-(4-chlorophenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one
Uniqueness
The uniqueness of 7-((2-Hydroxypropyl)methylamino)-3-(4-methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-4-one lies in its specific substitution pattern and the presence of the 2-hydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
126650-81-5 |
|---|---|
Fórmula molecular |
C21H21N5O3 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
7-[2-hydroxypropyl(methyl)amino]-3-(4-methoxyphenyl)-[1,2,4]triazino[3,4-a]phthalazin-4-one |
InChI |
InChI=1S/C21H21N5O3/c1-13(27)12-25(2)20-17-7-5-4-6-16(17)19-23-22-18(21(28)26(19)24-20)14-8-10-15(29-3)11-9-14/h4-11,13,27H,12H2,1-3H3 |
Clave InChI |
QRIHAJIABMKGSW-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C1=NN2C(=NN=C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C41)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





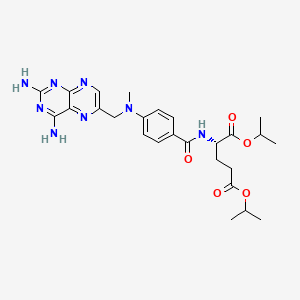
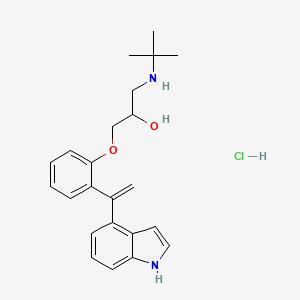
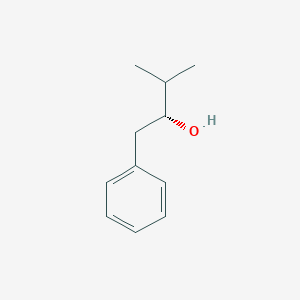
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
